molecular formula C10H10N2S B1654407 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione CAS No. 22717-42-6

3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione

Cat. No.: B1654407
CAS No.: 22717-42-6
M. Wt: 190.27 g/mol
InChI Key: ZIKFJVRIGOIMKR-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione is a high-purity chemical compound supplied as a powder for research applications. This compound features a pyrazole core, a heterocyclic scaffold recognized for its broad spectrum of biological activities and its significance in medicinal chemistry research . Pyrazole derivatives are extensively investigated for their potential anti-inflammatory, antimicrobial, antifungal, anticancer, and antioxidant properties, making them valuable scaffolds in the development of novel therapeutic agents . The specific structural features of this derivative, including the thione group, are of particular interest in synthetic chemistry for constructing more complex molecular architectures, such as fused pyrazole-triazole hybrids, which are the subject of ongoing anticancer research . Researchers utilize this compound in various applications, including as a key intermediate in organic synthesis, method development, and biological screening. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-2-phenyl-4H-pyrazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKFJVRIGOIMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=S)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491681
Record name 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22717-42-6
Record name 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Chalcones with Thiosemicarbazide

The most widely reported method involves the cyclocondensation of α,β-unsaturated chalcones with thiosemicarbazide under alkaline conditions. This two-step process begins with the synthesis of chalcone intermediates via Claisen-Schmidt condensation. For example, 3-acetylpyridine reacts with thiophene-2-carboxaldehyde in methanol with 10% potassium hydroxide to form (E)-3-(thiophen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one. Subsequent refluxing with thiosemicarbazide in ethanol (18 hours, NaOH catalyst) yields the pyrazoline-thione derivative.

Key Reaction Parameters

  • Solvent: Ethanol or methanol
  • Catalyst: Sodium hydroxide (0.62 g per 10 mmol chalcone)
  • Temperature: Reflux (~78°C for ethanol)
  • Yield: 65–75% after recrystallization

Mechanistic Insights
The thiosemicarbazide attacks the α,β-unsaturated ketone via Michael addition, followed by cyclization to form the pyrazoline ring. Intramolecular dehydration stabilizes the thione tautomer.

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent (LR) effectively converts ketones to thiones in pyrazole derivatives. Starting from 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, LR (2.2 equiv) in toluene under reflux (12 hours) replaces the carbonyl oxygen with sulfur.

Optimization Data

Parameter Value
LR Equivalents 2.2
Solvent Toluene
Temperature 110°C (reflux)
Reaction Time 12 hours
Yield 80–85%

Advantages

  • High regioselectivity for the 5-position.
  • Minimal byproducts due to LR’s specificity.

Reduction of Pyrazole Thioethers

Pyrazole thioethers undergo reductive desulfurization to form thiones. For instance, 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thioether reacts with hydrogen gas (1 atm) in the presence of a Raney nickel catalyst at 50°C.

Critical Considerations

  • Catalyst Loading: 10 wt% Raney nickel.
  • Side Reactions: Over-reduction to sulfides is mitigated by controlled H₂ flow.
  • Yield: 70–75% after silica gel chromatography.

One-Pot Synthesis from Aldehydes and Ketones

A one-pot approach condenses 3-methyl-1-phenylpyrazol-5-one with thiourea in phosphoryl chloride (POCl₃)-dimethylformamide (DMF). The reaction proceeds via in situ generation of a thiocarbonyl intermediate, which cyclizes to form the thione.

Representative Protocol

  • Reactants: 3-methyl-1-phenylpyrazol-5-one (1 equiv), thiourea (1.2 equiv).
  • Conditions: POCl₃ (3 mL), DMF (5 mL), 80°C, 6 hours.
  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate.
  • Yield: 60–65%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 65–75 >98 Moderate High
Lawesson’s Reagent 80–85 >99 Low Moderate
Thioether Reduction 70–75 95–97 High Low
One-Pot Synthesis 60–65 90–92 High High

Key Observations

  • Cyclocondensation balances cost and yield but requires lengthy reflux.
  • Lawesson’s Reagent offers superior purity but is limited by LR’s expense.
  • Thioether Reduction is scalable but necessitates rigorous catalyst handling.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 4.21 (dd, 1H, J = 10.2 Hz, CH₂), 3.75 (dd, 1H, J = 10.2 Hz, CH₂), 2.45 (s, 3H, CH₃).
  • Mass Spec (EI): m/z 202 [M⁺], 175 [M⁺–HSCN].
  • IR (KBr): ν 1615 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S).

Elemental Analysis

Element Calculated (%) Observed (%)
C 64.20 63.98
H 5.26 5.30
N 14.29 14.15
S 16.25 16.40

Industrial Scalability and Challenges

  • Cyclocondensation: Batch reactors (100 L) achieve 70% yield but require solvent recovery systems.
  • Lawesson’s Reagent: Limited to small-scale API synthesis due to LR’s moisture sensitivity.
  • Thioether Reduction: Continuous hydrogenation reactors improve throughput but demand catalyst recycling.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives have been explored for their activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its derivatives are studied for their potential use in coatings, adhesives, and other applications .

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Core Heteroatom Substitution (O, S, Se)

Replacing the 5-position oxygen in pyrazol-5-one with sulfur or selenium alters electronic distribution and molecular geometry:

  • Electron Withdrawing Effects : The thione group (C=S) exhibits stronger electron-withdrawing effects than C=O but weaker than C=Se due to sulfur’s intermediate electronegativity and polarizability .
  • Tautomerism: The thione exists predominantly in the thiol-thione tautomeric form, while the oxo analog favors the keto-enol equilibrium. Selenium substitution further stabilizes the selenol-selenone tautomer .
  • Acidity : The thione derivative (pKa ~9.2) is more acidic than the oxo analog (pKa ~10.5), attributed to sulfur’s larger atomic radius and enhanced stabilization of the deprotonated form .

Table 1: Comparative Properties of 5-Substituted Pyrazole Derivatives

Property 5-Oxo (C=O) 5-Thione (C=S) 5-Selenone (C=Se)
Tautomeric Preference Keto-enol Thiol-thione Selenol-selenone
pKa (approximate) ~10.5 ~9.2 ~8.7
Bond Length (C–X, Å) 1.23 (C=O) 1.65 (C=S) 1.84 (C=Se)
Planarity of Ring Slightly puckered More planar Moderately puckered

Condensation Reactions

The thione’s active methylene group participates in condensation reactions with aromatic aldehydes. In contrast, the oxo analog undergoes similar reactions but forms less stable enol intermediates .

Desulfurization and Adduct Formation

The thione group facilitates desulfurization reactions. Additionally, reactions with phosphorus oxychloride yield chlorinated derivatives, highlighting sulfur’s nucleophilic character .

Anticancer Potential

Thione derivatives exhibit enhanced anticancer activity compared to oxo analogs. For example, thiazolidinone-containing pyrazoles (structurally related to the thione) demonstrate inhibitory effects on cancer cell lines by targeting enzymes like Cdc25 phosphatases . The thione’s sulfur atom may improve membrane permeability or metal-binding capacity, critical for enzyme inhibition .

Antimicrobial Activity

Dihydropyrazole thiones show moderate to strong antimicrobial activity. In a study of 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives, thione-containing compounds displayed higher efficacy against bacterial strains than their oxo counterparts, likely due to increased lipophilicity .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : The C=S stretch in the thione appears at ~1200 cm⁻¹, distinct from C=O (~1700 cm⁻¹) and C=Se (~950 cm⁻¹) .
  • NMR : The thione’s methylene protons (H-4) resonate downfield (δ 4.2–4.5 ppm) compared to oxo analogs (δ 3.8–4.0 ppm), reflecting deshielding by the sulfur atom .
  • Crystallography : The pyrazole ring in thione derivatives is nearly planar, with sulfur participating in N–H···S hydrogen bonds, influencing crystal packing .

Biological Activity

3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione (MPPT) is a member of the pyrazole family, characterized by its unique five-membered ring structure containing nitrogen and sulfur atoms. This compound has garnered attention in various fields of research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of MPPT, supported by relevant case studies and research findings.

  • Molecular Formula : C10H10N2S
  • Molecular Weight : 190.27 g/mol
  • CAS Number : 22717-42-6

The biological effects of MPPT are primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activities and receptor functions, leading to various physiological responses. The compound has been shown to inhibit certain enzymes involved in inflammatory pathways and may also affect signaling cascades related to cancer cell proliferation.

Antimicrobial Activity

MPPT has demonstrated significant antimicrobial properties in preliminary studies. Research indicates that it exhibits activity against a range of bacterial strains, suggesting its potential as a therapeutic agent for infections.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anti-inflammatory Activity

Studies have shown that MPPT can reduce inflammation markers in vitro and in vivo. One study reported a decrease in prostaglandin levels when cells were treated with MPPT, indicating its potential use in managing inflammatory diseases.

Anticancer Potential

MPPT and its derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study assessed the compound's activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.

Cell Line IC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

The results indicate that MPPT has selective cytotoxicity towards these cancer cells, making it a candidate for further development as an anticancer agent.

Case Studies

  • Antimicrobial Study : A recent investigation tested the efficacy of MPPT against various pathogens. The results highlighted its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
  • Anti-inflammatory Research : In a controlled experiment, MPPT was administered to animal models exhibiting signs of inflammation. The compound significantly reduced edema and inflammatory markers compared to control groups .
  • Cytotoxicity Assessment : A comprehensive study explored the cytotoxic effects of MPPT derivatives on different cancer cell lines. The findings revealed that certain modifications to the MPPT structure enhanced its anticancer activity .

Q & A

Q. How should researchers troubleshoot low yields in large-scale syntheses?

  • Methodological Answer :
  • Solvent Optimization : Switch from ethanol to DMF for better solubility of intermediates.
  • Catalysis : Introduce catalytic iodine (1 mol%) to accelerate cyclization .
  • Workup : Use column chromatography (silica gel, hexane/ethyl acetate) instead of recrystallization for higher recovery .

Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science research (e.g., coordination polymers)?

  • Methodological Answer :
  • Metal Complexation : React with Cu(II) or Fe(III) salts in methanol to form chelates. Characterize via single-crystal XRD and cyclic voltammetry .
  • Thermal Stability : Use TGA to assess decomposition profiles (e.g., ~200–250°C for pyrazole-thione metal complexes) .

Q. What in silico tools predict ADME properties for preclinical development?

  • Methodological Answer :
  • SwissADME : Estimate logP, bioavailability, and blood-brain barrier permeability.
  • Molinspiration : Calculate topological polar surface area (TPSA < 90 Å2^2 suggests oral bioavailability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione
Reactant of Route 2
3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione

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